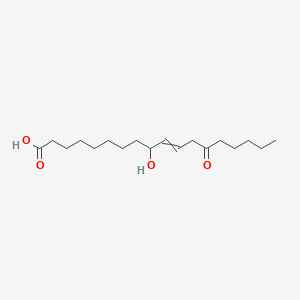
9-Hydroxy-13-oxooctadec-10-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-13-oxooctadec-10-enoic acid is a chemical compound with the molecular formula C18H32O4. It is a type of octadecenoic acid, characterized by the presence of a hydroxy group at the 9th position and a keto group at the 13th position on an 18-carbon chain with a double bond at the 10th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-13-oxooctadec-10-enoic acid can be achieved through the enzymatic conversion of 13-hydroperoxylinoleic acid. This process involves the use of specific enzymes that facilitate the transformation of the substrate into the desired product . The reaction conditions typically include maintaining an appropriate pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route mentioned above could be scaled up for industrial applications, provided that the enzymes used are available in sufficient quantities and the reaction conditions can be controlled on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxy-13-oxooctadec-10-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a keto group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the keto group to a hydroxy group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy group, where nucleophiles such as halides or amines replace the hydroxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can produce a diol.
Aplicaciones Científicas De Investigación
9-Hydroxy-13-oxooctadec-10-enoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of hydroxy and keto groups in organic synthesis.
Biology: The compound is studied for its role in biological systems, particularly in the metabolism of fatty acids.
Industry: It may have applications in the production of bio-based chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Hydroxy-13-oxooctadec-10-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in regulating glucose uptake in cells . This activation leads to increased insulin-stimulated glucose uptake, making it a compound of interest in diabetes research.
Comparación Con Compuestos Similares
Similar Compounds
9-Hydroxy-12-oxo-10-octadecenoic acid: This compound is structurally similar, with a hydroxy group at the 9th position and a keto group at the 12th position.
13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid: Another similar compound with a methoxy group at the 9th position and a keto group at the 10th position.
9,12,13-trihydroxyoctadec-10-enoic acid: This compound has three hydroxy groups at the 9th, 12th, and 13th positions.
Uniqueness
9-Hydroxy-13-oxooctadec-10-enoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to activate the PI3K pathway and influence glucose metabolism sets it apart from other similar compounds.
Propiedades
Número CAS |
64013-21-4 |
|---|---|
Fórmula molecular |
C18H32O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
9-hydroxy-13-oxooctadec-10-enoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-7-11-16(19)13-10-14-17(20)12-8-5-4-6-9-15-18(21)22/h10,14,17,20H,2-9,11-13,15H2,1H3,(H,21,22) |
Clave InChI |
HOWCTVFHRUJMDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)CC=CC(CCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)

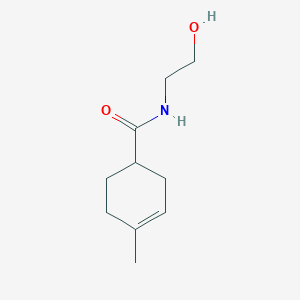

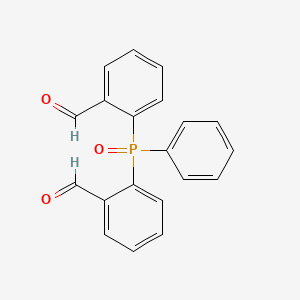
![2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14486074.png)

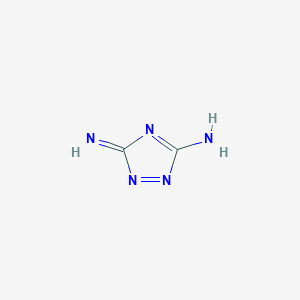
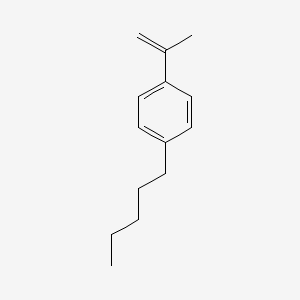

propanedioate](/img/structure/B14486103.png)

